
Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate
Descripción general
Descripción
Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is an organic compound that features a benzoate ester functional group, a tert-butoxycarbonyl (Boc) protected amine, and a chiral center. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups and stereochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate typically involves the following steps:
Formation of the Benzoate Ester: The starting material, 3-(1-aminoethyl)benzoic acid, is esterified using methanol in the presence of an acid catalyst such as sulfuric acid.
Protection of the Amine Group: The amino group is protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine. This step ensures that the amine group does not participate in subsequent reactions.
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Hydrolysis: 3-(1-aminoethyl)benzoic acid.
Deprotection: Methyl (S)-3-(1-aminoethyl)benzoate.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral center.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate largely depends on the specific reactions it undergoes. For instance, in deprotection reactions, the Boc group is cleaved under acidic conditions, releasing the free amine. This amine can then participate in further chemical transformations, such as forming peptide bonds in peptide synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (S)-3-(1-aminoethyl)benzoate: Lacks the Boc protecting group, making it more reactive.
Ethyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.
Uniqueness
Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is unique due to its combination of a benzoate ester, a Boc-protected amine, and a chiral center. This combination makes it particularly useful in asymmetric synthesis and as an intermediate in the preparation of more complex molecules .
Propiedades
IUPAC Name |
methyl 3-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(16-14(18)20-15(2,3)4)11-7-6-8-12(9-11)13(17)19-5/h6-10H,1-5H3,(H,16,18)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBYVPLPLFCESM-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

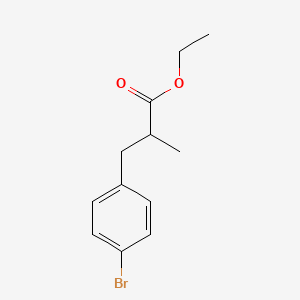

![4-Chloro-3,7-dihydro-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B8216194.png)

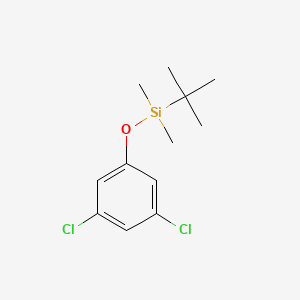

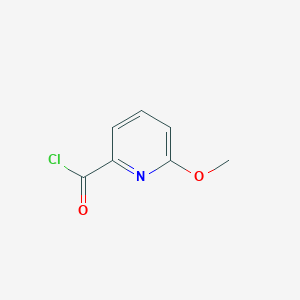
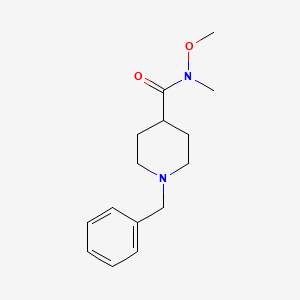
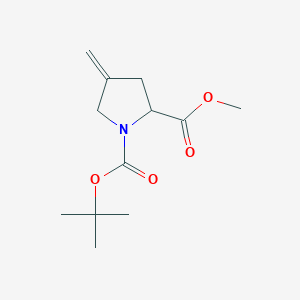



![Tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B8216276.png)
